molecular formula C12H17NO B13060921 (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Cat. No.: B13060921
M. Wt: 191.27 g/mol
InChI Key: JURCSVPNGRJHOL-UHFFFAOYSA-N
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Description

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol is an organic compound with the molecular formula C12H17NO This compound is characterized by the presence of an amino group, a methyl group, and a hydroxyl group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound or nitrile precursor. This process is often conducted in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under high-pressure hydrogen gas .

Chemical Reactions Analysis

Types of Reactions

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and electrophiles (e.g., alkyl halides, acyl chlorides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions and biological processes .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(1-amino-4-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanol

InChI

InChI=1S/C12H17NO/c1-9-6-7-12(13,8-14)11-5-3-2-4-10(9)11/h2-5,9,14H,6-8,13H2,1H3

InChI Key

JURCSVPNGRJHOL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=CC=CC=C12)(CO)N

Origin of Product

United States

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